molecular formula C12H24N2O2 B2599167 tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 869292-47-7

tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2599167
CAS No.: 869292-47-7
M. Wt: 228.336
InChI Key: ZNZVGDHTHSVNLA-UHFFFAOYSA-N
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Description

tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate: is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It is investigated for its ability to inhibit certain enzymes and as a potential therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also used in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

  • tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
  • tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate
  • tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-ethylcarbamate

Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the tert-butyl group can influence the compound’s lipophilicity and ability to cross biological membranes .

Properties

IUPAC Name

tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVGDHTHSVNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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